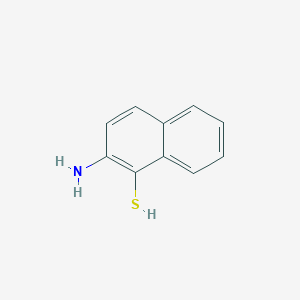

2-Amino-1-naphthalenethiol

Description

This compound is of interest in organic synthesis, materials science, and pharmaceutical research due to its dual reactive sites, which enable diverse chemical modifications.

Properties

CAS No. |

53338-20-8 |

|---|---|

Molecular Formula |

C10H9NS |

Molecular Weight |

175.25 g/mol |

IUPAC Name |

2-aminonaphthalene-1-thiol |

InChI |

InChI=1S/C10H9NS/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6,12H,11H2 |

InChI Key |

BSZMQMCPMFBCJT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2S)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Sulfonic Acid Derivatives

Examples :

Key Differences :

- Functional Groups : These analogs replace the thiol (-SH) group with sulfonic acid (-SO₃H), significantly altering reactivity. Sulfonic acids are strong acids and excellent for dye synthesis or surfactants, whereas thiols are nucleophilic and redox-active .

- Storage : Sulfonic acids are typically hygroscopic and require dry storage, while thiols may need inert atmospheres to prevent oxidation .

1-Amino-2-naphthol Hydrochloride (CAS 1198-27-2)

Structural Features :

- Contains hydroxyl (-OH) and amino (-NH₂) groups at the 2- and 1-positions, respectively, with a hydrochloride salt.

Comparison :

- Reactivity: The hydroxyl group in 1-amino-2-naphthol hydrochloride enables electrophilic substitution (e.g., sulfonation), while the thiol group in 2-amino-1-naphthalenethiol facilitates metal coordination or disulfide formation .

- Solubility : The hydrochloride salt form enhances water solubility compared to the neutral thiol compound .

(R)-2-Amino-3-(naphthalen-1-yl)propanoic Acid (CAS 78306-92-0)

Structural Features :

- A chiral amino acid derivative with a naphthalene substituent and a carboxylic acid group (-COOH).

Comparison :

- Functionality : The carboxylic acid group enables peptide coupling or zwitterionic behavior, contrasting with the thiol’s reducing properties.

- Biological Relevance: Chiral centers (e.g., R-configuration) make this compound relevant in drug design, whereas this compound may serve as a ligand in catalysis .

Amino(2-naphthyl)acetic Acid Hydrochloride (CAS 433292-03-6)

Structural Features :

- Combines a naphthalene ring with an amino-acetic acid backbone and hydrochloride salt.

Comparison :

2-(Phenethylamino)-1-phenylethanol (CAS 4164-20-9)

Structural Features :

- Ethanol backbone with phenethylamine and phenyl substituents.

Comparison :

- Applications: Used as a pharmaceutical intermediate (e.g., adrenergic agents), whereas this compound’s thiol group may prioritize use in polymer stabilization or heavy metal chelation .

- Reactivity: The ethanol group allows for esterification or oxidation, unlike the thiol’s propensity for oxidation to disulfides .

Research Implications and Gaps

- Structural Diversity : Positional isomerism (e.g., 1- vs. 2-substitution) and functional groups dictate reactivity and applications.

- Data Limitations: Physical property data (melting points, solubility) for this compound are absent in the provided evidence, highlighting a need for experimental characterization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.